molecular formula C24H25N5O2S B2592317 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 932496-40-7

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2592317
CAS No.: 932496-40-7
M. Wt: 447.56
InChI Key: PCMDJWXGLKHFJX-UHFFFAOYSA-N
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Description

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic small molecule of significant interest in pharmacological research, primarily investigated for its potential as a kinase inhibitor. The compound's core structure is based on a 7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidine scaffold, a heterocyclic system known to exhibit high affinity for the ATP-binding sites of various protein kinases. This scaffold is a well-documented pharmacophore in medicinal chemistry, frequently utilized in the development of targeted therapies. The specific substitutions on this core, including the 2-ethyl group, the 6-(2-phenylethyl) chain, and the 5-yl]sulfanyl}-N-(3-methylphenyl)acetamide side chain, are designed to modulate potency, selectivity, and physicochemical properties. Research into this compound is focused on understanding its inhibitory profile and mechanism of action against specific kinase targets implicated in oncogenic signaling pathways and cellular proliferation . Its primary research value lies in its utility as a chemical probe to dissect the complex roles of kinases in disease models, particularly in the context of cancer biology and signal transduction. Scientists employ this compound in in vitro enzymatic assays and cell-based studies to investigate downstream effects on apoptosis, cell cycle progression, and angiogenesis. The data generated from such studies are crucial for validating new therapeutic targets and informing the design of next-generation inhibitors.

Properties

IUPAC Name

2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-3-28-15-20-22(27-28)23(31)29(13-12-18-9-5-4-6-10-18)24(26-20)32-16-21(30)25-19-11-7-8-17(2)14-19/h4-11,14-15H,3,12-13,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMDJWXGLKHFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the condensation of appropriate precursors, such as hydrazines and pyrimidine derivatives, under controlled conditions.

    Introduction of the sulfanyl group: This step involves the substitution reaction where a thiol group is introduced into the pyrazolo[4,3-d]pyrimidine core.

    Attachment of the acetamide moiety: The final step involves the acylation reaction to attach the N-(3-methylphenyl)acetamide group to the sulfanyl-substituted pyrazolo[4,3-d]pyrimidine core.

Industrial production methods may involve optimization of these synthetic steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound can be investigated for its therapeutic potential in treating various diseases, including infectious diseases and cancer.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being investigated. For example, if the compound exhibits anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of fused pyrimidine derivatives. Key structural analogues include:

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Pyrazolo[4,3-d]pyrimidinone 2-Ethyl, 6-phenethyl, 5-sulfanyl-acetamide Hypothesized kinase inhibition -
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidinone 7-Phenyl, 3-acetamide Kinase inhibition (reported in patent literature)
7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine Cyclopentyl, sulfamoyl-phenylamino Anticancer (preclinical studies)
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Pyrimidine Piperazine, indazolyl Kinase inhibition (e.g., EGFR)

Key Structural Differences :

  • Core Heterocycle: The pyrazolo[4,3-d]pyrimidinone core (target compound) differs from thieno- or pyrrolo-pyrimidine analogues in electronic properties and binding pocket compatibility.
  • Substituent Positioning : The phenethyl group at position 6 may enhance lipophilicity compared to cyclopentyl or piperazine groups in analogues.
Pharmacological and Bioactivity Comparisons
  • Kinase Inhibition: Pyrazolo-pyrimidinones are known to inhibit kinases like PIM-1 and CDK2. The target compound’s phenethyl group may mimic hydrophobic residues in ATP-binding pockets, akin to thieno-pyrimidinones (e.g., IC₅₀ values < 100 nM for CDK2 in related compounds) .
  • Anti-Inflammatory Potential: Structural similarity to polyphenol-flavonoid hybrids (e.g., in traditional medicines) suggests possible anti-inflammatory activity via COX-2 or NF-κB pathways .
  • Bioactivity Clustering : Hierarchical clustering of pyrimidine derivatives based on bioactivity profiles (NCI-60 data) indicates that compounds with acetamide side chains cluster separately from sulfonamide analogues, correlating with divergent target interactions .
Pharmacokinetic and Toxicity Considerations
  • Solubility : The sulfanyl group improves aqueous solubility compared to methylene-linked analogues (e.g., logP reduction by ~0.5 units) .
  • Metabolic Stability : Phenethyl substituents may increase CYP3A4-mediated metabolism, necessitating structural optimization for half-life extension.
  • Environmental Impact: No data exist for this compound, but related pyrimidines with persistent sulfonamide groups (e.g., PFAS alternatives) require environmental risk assessment .

Q & A

Q. Key Considerations :

  • Protect reactive sites (e.g., ketone at position 7) during sulfanyl group installation.
  • Optimize solvent polarity (e.g., DMF or THF) to enhance coupling efficiency.
Synthetic StepReagents/ConditionsYield Optimization TipsReference
Core formationHydrazine, urea, 80–100°CMicrowave-assisted cyclization reduces time
Sulfanyl couplingNaH, THF, 0–5°CUse fresh thiolate precursors

How can structural ambiguities in the pyrazolo[4,3-d]pyrimidine core be resolved experimentally?

Basic
Combine crystallographic and spectroscopic methods:

  • X-ray diffraction : Resolves absolute stereochemistry and bond lengths (e.g., R factor = 0.044 achieved for analogous structures ).
  • Multidimensional NMR :
    • 1H-13C HSQC/HMBC : Maps heterocyclic connectivity and substituent positions.
    • NOESY : Identifies spatial proximity of the 2-phenylethyl and 3-methylphenyl groups.

Q. Example Data :

TechniqueKey ParametersApplicationReference
X-rayR = 0.044, T = 293 KConfirms ethyl group orientation
13C NMRδ 165–170 ppm (C=O)Validates oxo groups at positions 5 and 7

What computational methods predict the sulfanyl group’s regioselectivity during synthesis?

Q. Advanced

Density Functional Theory (DFT) : Models transition states to evaluate energy barriers for sulfanyl substitution at competing sites (e.g., position 5 vs. 4).

Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF stabilizes thiolate intermediates ).

Q. Methodological Workflow :

  • Use Gaussian 16 or ORCA for DFT calculations.
  • Compare computed activation energies with experimental yields (e.g., 15% yield difference correlates with 2.3 kcal/mol barrier ).

How should researchers address discrepancies in biological activity data across studies?

Q. Advanced

Meta-analysis : Aggregate data from independent studies and apply statistical tools (ANOVA, t-tests) to identify outliers.

Dose-response standardization : Normalize assay conditions (e.g., cell line viability thresholds, IC50 measurement protocols) using guidelines from .

Theoretical alignment : Cross-validate experimental results with docking simulations (e.g., AutoDock Vina) to assess target binding consistency.

Q. Case Study :

  • Contradictory IC50 values (5 μM vs. 12 μM) were resolved by controlling ATP concentrations in kinase assays .

What strategies enhance selectivity when modifying the pyrazolo-pyrimidine core?

Q. Advanced

Bioisosteric replacement : Substitute the acetamide with sulfonamide or urea groups to modulate hydrogen-bonding interactions (see for cyanoacetamide analogs).

Side-chain engineering : Introduce steric hindrance via bulkier substituents (e.g., tert-butyl at position 6) to reduce off-target binding.

Q. Computational Guidance :

  • Use Schrödinger’s Glide for binding pocket analysis.
  • Prioritize modifications with ΔG ≤ −8.5 kcal/mol in docking scores .

How can AI-driven tools optimize reaction conditions for large-scale synthesis?

Q. Advanced

Reaction Path Search : Apply artificial neural networks (ANNs) trained on quantum chemical datasets (e.g., ICReDD’s workflow ).

Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in batch reactors.

Q. AI Implementation :

ToolFunctionOutcomeReference
ANNPredicts optimal catalyst (e.g., Pd/C vs. Ni)20% yield improvement
COMSOLSimulates mixing efficiencyReduces byproduct formation by 15%

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